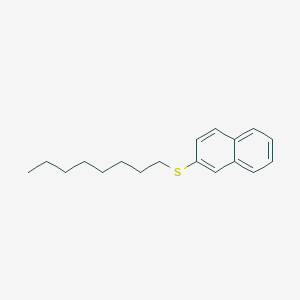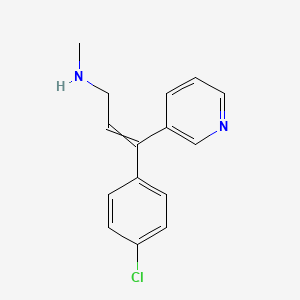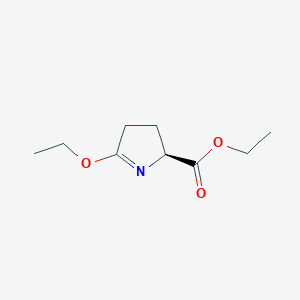
Diethyl 5,5'-disulfanediylbis(4-nitrothiophene-2-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) is a chemical compound known for its unique structure and properties It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method includes the use of diethyl 4-nitrothiophene-2-carboxylate as a starting material, which undergoes a disulfide bond formation reaction to yield the desired compound. The reaction conditions often involve the use of oxidizing agents and solvents such as ethanol or acetonitrile .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The disulfide bond in the compound can also undergo redox reactions, contributing to its activity in biological systems .
Comparison with Similar Compounds
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) can be compared with other thiophene derivatives such as:
Diethyl 5,5’-disulfanediylbis(2-amino-4-methylthiophene-3-carboxylate): This compound has amino groups instead of nitro groups, leading to different chemical reactivity and biological activity.
Diethyl 5,5’-disulfanediylbis(3-methyl-4-nitrothiophene-2-carboxylate):
Diethyl 5,5’-disulfanediylbis(4-nitro-3-phenylthiophene-2-carboxylate): The addition of a phenyl group introduces aromatic interactions, affecting the compound’s stability and reactivity.
Properties
CAS No. |
74462-73-0 |
|---|---|
Molecular Formula |
C14H12N2O8S4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 5-[(5-ethoxycarbonyl-3-nitrothiophen-2-yl)disulfanyl]-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C14H12N2O8S4/c1-3-23-11(17)9-5-7(15(19)20)13(25-9)27-28-14-8(16(21)22)6-10(26-14)12(18)24-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
WLXMEJCPUQXJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)SSC2=C(C=C(S2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



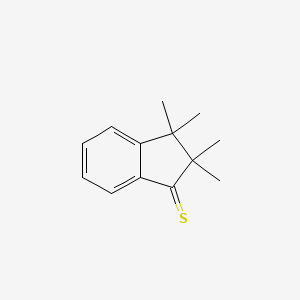
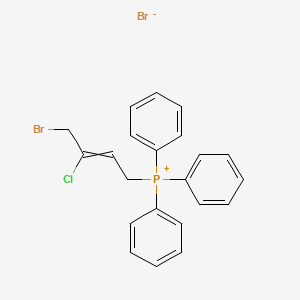

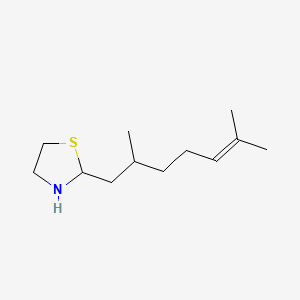
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
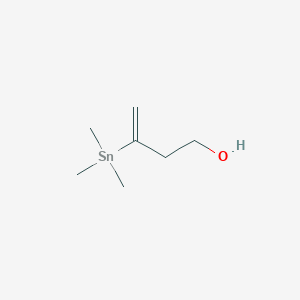
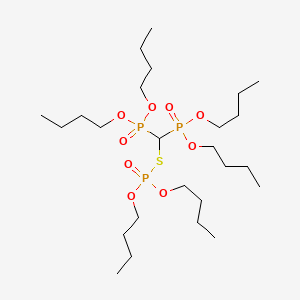


![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
